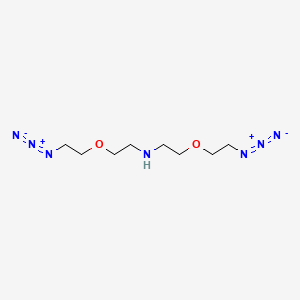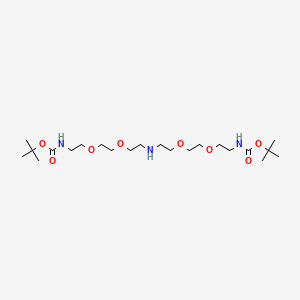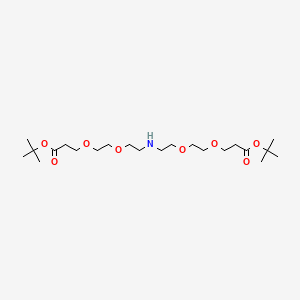
nNOS-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nNOS-IN-25 is a potent, selective, and cell permeable neuronal nitric oxide synthase (nNOS) inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Modulation of Myocardial Inotropic State
Research has shown that nitric oxide (NO) generated from neuronal NO synthase (nNOS) can modulate the myocardial inotropic state. This was evident in studies where increased nNOS-derived NO production was observed in the failing human heart, indicating its potential role in cardiac dysfunction in congestive heart failure (Damy et al., 2004).
2. Involvement in Neurodegenerative Diseases
nNOS plays a significant role in neurodegenerative diseases, including Alzheimer's disease. Studies have shown that amyloid-beta peptides can activate nNOS in the cerebral cortex and hippocampus, which may be related to the mechanisms of these diseases (Stepanichev et al., 2008).
3. Regulation of Myocardial Calcium Handling and Contractility
nNOS has been identified in the cardiac sarcoplasmic reticulum, where it regulates intracellular Ca2+ and influences myocardial contraction and calcium handling. This was demonstrated in studies using nNOS knockout mice, showing altered basal contraction and calcium handling (Sears et al., 2003).
4. Role in Neuropathic Pain
nNOS contributes to nerve injury-induced mechanical hypersensitivity in neuropathic pain. Genetic knockout and pharmacological inhibition of nNOS attenuated nerve injury-induced hypersensitivity, indicating its involvement in pain mechanisms (Guan et al., 2007).
5. Therapeutic Potential in Melanoma Treatment
Selective inhibitors of nNOS have shown promise in the treatment of melanoma. The development of potent and selective nNOS inhibitory agents has demonstrated efficacy in melanoma cell lines, suggesting a potential therapeutic application (Huang et al., 2014).
6. Expression in Alzheimer's Disease
The expression of nNOS in Alzheimer's disease indicates its potential role in neuronal death and neurodegenerative changes. This was observed in the temporal cortex of patients with Alzheimer's disease, where increased nNOS expression was associated with the disease's progression (Fernandez-Vizarra et al., 2004).
7. Interaction with Postsynaptic Density Proteins
nNOS interacts with postsynaptic density proteins, such as PSD-95, indicating its role in synaptic signaling. This interaction mediates the synaptic association of nNOS and is crucial for the formation of macromolecular signaling complexes in neurons (Brenman et al., 1996).
Eigenschaften
CAS-Nummer |
1895092-16-6 |
|---|---|
Produktname |
nNOS-IN-25 |
Molekularformel |
C21H22N4 |
Molekulargewicht |
330.43 |
IUPAC-Name |
4-(2-(((2-Amino-4-methylquinolin-7-yl)methyl)amino)ethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25) |
InChI-Schlüssel |
GMHLRRHIOCDMQV-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=C(CCNCC2=CC=C3C(C)=CC(N)=NC3=C2)C=C1C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
nNOS-IN-25; nNOS IN 25; nNOSIN25; nNOS inhibitor 25; nNOS inhibitor-25; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




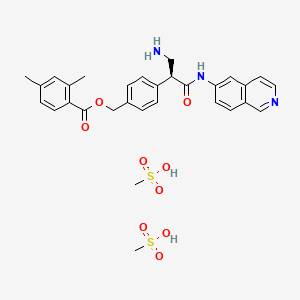
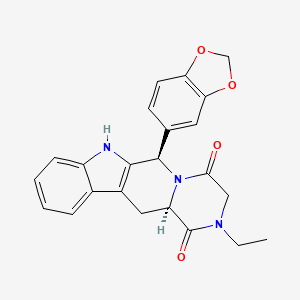

![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)


